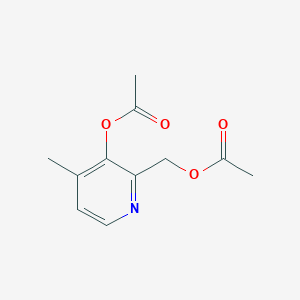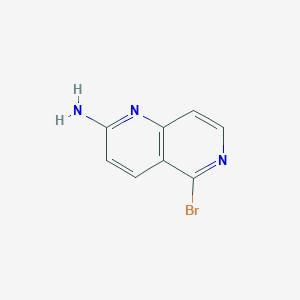
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one is a synthetic organic compound with a unique structure that combines a fluorinated aromatic ring and a piperazine moiety
Métodos De Preparación
The synthesis of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an aromatic amine, followed by the formation of the piperazine ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired product.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the piperazine moiety contributes to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one can be compared with other similar compounds, such as:
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound shares a similar fluorinated aromatic ring but differs in its functional groups, leading to distinct chemical and biological properties.
4-Fluorophenylboronic acid: While this compound also contains a fluorinated aromatic ring, its boronic acid group imparts different reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a piperazine moiety, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H14FN3O |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1-(4-amino-2-fluorophenyl)-4-methylpiperazin-2-one |
InChI |
InChI=1S/C11H14FN3O/c1-14-4-5-15(11(16)7-14)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3 |
Clave InChI |
QFFPNWKFVMGXIG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(=O)C1)C2=C(C=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)







![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)


